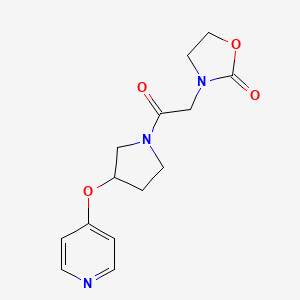

3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Description

3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core fused with a pyrrolidine moiety substituted with a pyridin-4-yloxy group. Its molecular formula is C₁₄H₁₆N₃O₄ (molecular weight: 298.30 g/mol). The pyridine and pyrrolidine substituents may enhance binding affinity to biological targets, such as enzymes or receptors, due to their hydrogen-bonding and hydrophobic interactions .

Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .

Properties

IUPAC Name |

3-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-13(10-17-7-8-20-14(17)19)16-6-3-12(9-16)21-11-1-4-15-5-2-11/h1-2,4-5,12H,3,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXWTJLFFYXZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)CN3CCOC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of functionalized acyclic substrates. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, followed by functionalization to introduce the pyridine and oxazolidinone groups .

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles, such as employing citric acid as a catalyst in a green solvent under ultrasound irradiation . This approach not only enhances the efficiency of the synthesis but also reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

Reduction: Reduction reactions can modify the oxazolidinone moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as Oxone and copper acetate for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxazolidinone derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that structural modifications can enhance activity against various bacterial strains, including resistant pathogens like Staphylococcus aureus and Escherichia coli. For instance, a related study highlighted the importance of molecular structure in overcoming efflux and permeation barriers in Gram-negative bacteria, leading to the identification of analogues with improved efficacy against these pathogens .

Anticancer Properties

Preliminary investigations suggest that compounds similar to 3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one may inhibit cancer cell proliferation. Specific derivatives have shown significant activity against various cancer cell lines, with IC50 values indicating potential as anticancer agents .

Anti-inflammatory Effects

The compound's structural motifs suggest possible anti-inflammatory properties. Some related compounds have demonstrated selective inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. For example, certain derivatives exhibited low IC50 values against COX-II, indicating potent anti-inflammatory potential .

Material Science

Synthesis and Catalysis

This compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups may act as ligands in catalytic processes, enhancing reaction efficiency and selectivity in synthetic chemistry . The ability to modify the compound through various chemical reactions further expands its utility in material science.

Case Study 1: Antimicrobial Efficacy

A study published in Nature explored the structure–activity relationship of oxazolidinone derivatives against multidrug-resistant E. coli. The findings indicated that minor structural modifications could significantly enhance antibacterial activity, with several analogues showing broad-spectrum efficacy .

Case Study 2: Anticancer Activity

In a recent investigation reported in ACS Medicinal Chemistry Letters, a series of oxazolidinone derivatives were tested for their anticancer properties. One particular analogue demonstrated promising results in inhibiting proliferation in human cancer cell lines, suggesting that the oxazolidinone scaffold could be a valuable template for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding to enantioselective proteins . This interaction can modulate various biological pathways, leading to its observed bioactivities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights structurally related compounds with pyrrolidine and pyridine motifs, though none share the oxazolidinone core. Key examples include:

Key Differences

Core Structure: The target compound features an oxazolidinone ring, which is absent in the analogues from (quinoline-based). Oxazolidinones are associated with antimicrobial activity, whereas quinolines are linked to diverse roles, including anticancer and anti-inflammatory effects . The pyridin-4-yloxy group in the target compound may enhance solubility compared to the morpholine or diethylamino groups in analogues.

Synthetic Complexity: The oxazolidinone core requires specific cyclization steps, whereas quinoline derivatives are synthesized via condensation reactions. This difference may affect scalability and cost .

Computational and Experimental Tools

- SHELX and WinGX are widely used for refining and visualizing small-molecule structures .

Biological Activity

The compound 3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 380.4 g/mol. The structure includes a pyridine moiety, which is known for its diverse biological activities, and an oxazolidinone ring, which is a common scaffold in antibiotic development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxazolidinone core has been associated with the inhibition of bacterial protein synthesis, making it a potential candidate for antibiotic development.

- Anticancer Activity : Recent studies have indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

- Cholinesterase Inhibition : Some derivatives have shown promise in inhibiting cholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Protein synthesis inhibition | |

| Anticancer | Induction of apoptosis | |

| Cholinesterase Inhibition | Enzyme inhibition |

Case Study 1: Anticancer Effects

A study evaluated the anticancer properties of a structurally similar compound using the FaDu hypopharyngeal tumor cell model. The results indicated that the compound exhibited significant cytotoxicity and induced apoptosis more effectively than the standard drug bleomycin . The authors highlighted the importance of structural modifications that enhance interaction with target proteins.

Case Study 2: Neuroprotective Effects

Research on related piperidine derivatives demonstrated dual cholinesterase inhibition and antioxidant effects, suggesting that compounds with similar structures could be beneficial in treating Alzheimer's disease. The presence of specific functional groups was crucial for enhancing binding affinity and selectivity towards cholinesterase enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one, and what are the critical reaction parameters influencing yield and purity?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine and oxazolidinone precursors via nucleophilic substitution or amide bond formation. Critical parameters include:

- Temperature control (e.g., avoiding side reactions like epimerization at elevated temperatures).

- Solvent selection (polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates).

- Protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amine protection, as seen in analogous oxazolidinone syntheses ).

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for stereochemical purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound, and how should conflicting data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., oxazolidinone carbonyl at ~175 ppm) and pyridinyl protons (δ 7.5–8.5 ppm).

- X-ray crystallography : Resolves stereochemistry and confirms bond angles; discrepancies in NMR NOE effects vs. X-ray data may arise from dynamic conformational changes in solution .

- Resolution : Use computational tools (e.g., DFT calculations) to model solution-state conformers and validate against experimental data .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound, particularly for antimicrobial or enzyme inhibition activity?

- Methodological Answer :

- Microdilution assays (e.g., MIC determination against Gram-positive bacteria, given oxazolidinones' known antibiotic activity).

- Enzyme inhibition : Fluorescence-based assays targeting bacterial ribosomes (e.g., 50S subunit binding) or human kinases (e.g., JAK/STAT pathways) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic performance (e.g., low bioavailability) for this compound?

- Methodological Answer :

- Metabolic stability : Use liver microsome assays (rat/human) to identify metabolic hotspots (e.g., pyrrolidine N-oxidation).

- Structural optimization : Introduce fluorine or methyl groups to block cytochrome P450-mediated degradation, as demonstrated in related pyrrolidinone derivatives .

- Formulation strategies : Nanoemulsions or prodrugs (e.g., esterification of hydroxyl groups) to enhance solubility and absorption .

Q. What advanced computational methods are recommended to predict binding affinity and selectivity of this compound against off-target receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial ribosomes (e.g., 23S rRNA) or human kinases.

- MD simulations : Analyze binding pocket dynamics over 100+ ns trajectories to assess stability of key hydrogen bonds (e.g., oxazolidinone carbonyl with A2451 in ribosomes) .

- Machine learning : Train models on existing oxazolidinone datasets to predict ADMET properties and off-target risks .

Q. How should environmental impact studies be designed to evaluate the degradation pathways and ecotoxicity of this compound in aquatic systems?

- Methodological Answer :

- Fate studies : Use OECD 308/309 guidelines to assess hydrolysis, photolysis, and biodegradation in water/sediment systems.

- Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values.

- Analytical methods : LC-MS/MS for quantifying parent compound and metabolites (e.g., pyridinyl-hydroxylated derivatives) .

Q. What strategies address challenges in synthesizing stereoisomers of this compound, particularly when chiral centers lead to conflicting bioactivity data?

- Methodological Answer :

- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalysts) to control pyrrolidine stereochemistry .

- Chiral chromatography : Use Daicel Chiralpak® columns (e.g., AD-H or AS-3R) with heptane/ethanol gradients for preparative separation .

- Bioactivity correlation : Compare IC₅₀ values of enantiomers in target vs. off-target assays to identify the active stereoisomer .

Data Interpretation and Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical (computational) and experimental (crystallographic) bond lengths in the oxazolidinone ring?

- Methodological Answer :

- DFT optimization : Compare gas-phase optimized structures (B3LYP/6-31G*) with X-ray data to identify intramolecular strain (e.g., torsional effects from pyridinyloxy substituents).

- Electron density analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to map critical points and validate hydrogen bond geometries .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions, and how can degradation products be characterized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.